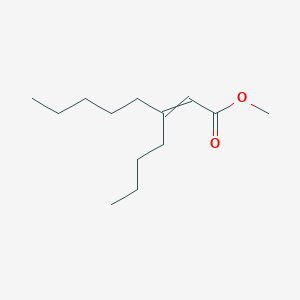
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by the presence of fluorenylidene groups attached to a butanedioic acid backbone, solvated with ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol typically involves the reaction of fluorenylidene derivatives with butanedioic acid under controlled conditions. One common method involves the use of boron trifluoride as a catalyst to facilitate the reaction between coplanar 9-(phenylethynyl)-9H-fluoren-9-ols and various 2-aminobenzamides . The reaction conditions often include the use of dichloromethane as a solvent and room temperature to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the final product.
化学反応の分析
Types of Reactions
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced fluorenylidene derivatives.
Substitution: The fluorenylidene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives, while reduction can yield fluorenylidene alcohols.
科学的研究の応用
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol involves its interaction with various molecular targets and pathways The fluorenylidene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability
類似化合物との比較
Similar Compounds
Fluorenone: A simpler derivative with a ketone functional group.
Fluorenylidene derivatives: Compounds with similar fluorenylidene groups but different substituents on the butanedioic acid backbone.
Uniqueness
2,3-Di(fluoren-9-ylidene)butanedioic acid;ethanol is unique due to its specific structural arrangement and the presence of ethanol as a solvate. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
869881-66-3 |
|---|---|
分子式 |
C32H24O5 |
分子量 |
488.5 g/mol |
IUPAC名 |
2,3-di(fluoren-9-ylidene)butanedioic acid;ethanol |
InChI |
InChI=1S/C30H18O4.C2H6O/c31-29(32)27(25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)28(30(33)34)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26;1-2-3/h1-16H,(H,31,32)(H,33,34);3H,2H2,1H3 |
InChIキー |
JNBAKERYSIMXBW-UHFFFAOYSA-N |
正規SMILES |
CCO.C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C(=C4C5=CC=CC=C5C6=CC=CC=C64)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
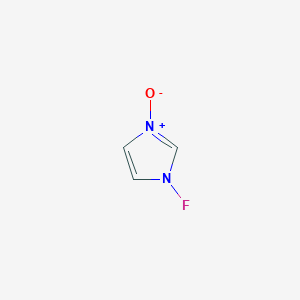
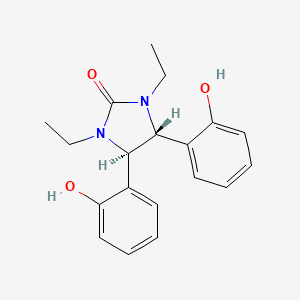

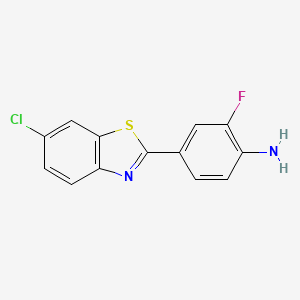
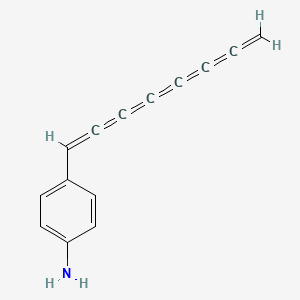
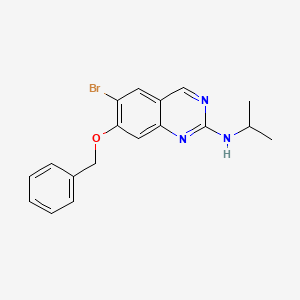
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
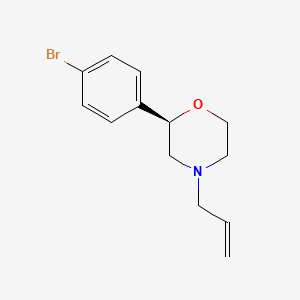
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
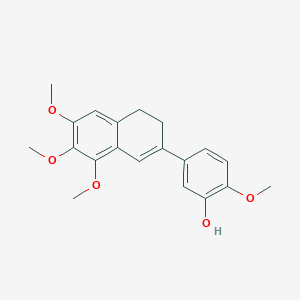
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)
